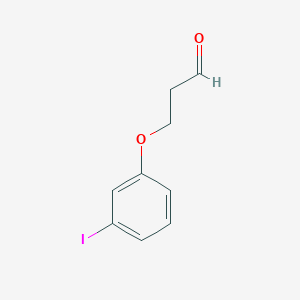

3-(3-Iodophenoxy)propanal

描述

Significance of Aryl Ethers and Aldehyde Functional Groups in Complex Molecule Construction

Aryl ethers are integral structural motifs found in a vast array of natural products, pharmaceuticals, and materials. youtube.comorganic-chemistry.org The ether linkage, while generally stable, can influence the electronic properties of the aromatic ring and provide a flexible connection point in a larger molecule. docbrown.info Ethers are prevalent in drug design, where they can modify a molecule's solubility, lipophilicity, and metabolic stability. mdpi.comyoutube.commzcloud.org

The aldehyde functional group is one of the most versatile in organic synthesis. wikipedia.orgsavemyexams.com Its carbonyl carbon is highly electrophilic, making it susceptible to a wide range of nucleophilic addition reactions, which are fundamental to forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org Aldehydes are readily oxidized to carboxylic acids or reduced to primary alcohols, further expanding their synthetic utility. youtube.comyoutube.com

Overview of Strategic Applications of Iodinated Aromatic Compounds in Synthetic Chemistry

Iodinated aromatic compounds are highly prized as synthetic intermediates, primarily due to the reactivity of the carbon-iodine bond. youtube.comyoutube.com The iodine atom is an excellent leaving group in nucleophilic aromatic substitution reactions and is particularly well-suited for a variety of transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. youtube.com These reactions are cornerstones of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. The iodo-substituent can be introduced onto aromatic rings through various methods, including electrophilic iodination. youtube.com

Positioning of 3-(3-Iodophenoxy)propanal within the Landscape of Functionalized Propanal Derivatives

This compound belongs to the family of functionalized propanal derivatives. Propanal itself is a three-carbon aldehyde that serves as a fundamental building block in organic synthesis. wikipedia.orgsavemyexams.com The introduction of a substituted phenoxy group at the 3-position, as seen in the target molecule, significantly increases its complexity and potential for further chemical transformations. While specific research on this compound is not widely documented in publicly available literature, its structural similarity to other reported phenoxypropanal derivatives suggests its potential utility in the synthesis of bioactive molecules and other functional organic materials. mdpi.comnih.gov

Historical Context and Evolution of Synthetic Approaches to Analogous Structures

The synthesis of aryl ethers has a long history, with the Williamson ether synthesis, developed in 1850, being a classic method. masterorganicchemistry.comwikipedia.org This reaction typically involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comwikipedia.org For the synthesis of aryl ethers, this would involve a phenoxide and an alkyl halide. Another historically significant method is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an alcohol. bldpharm.comorganic-chemistry.org

Over the years, these methods have been refined and new techniques have emerged. Modern approaches to aryl ether synthesis often involve palladium- or copper-catalyzed cross-coupling reactions that offer milder reaction conditions and broader substrate scope. docbrown.infoyoutube.com

The synthesis of aldehydes has also evolved significantly. While classical methods often relied on the oxidation of primary alcohols, a plethora of modern reagents and techniques have been developed to achieve this transformation with greater selectivity and efficiency. organic-chemistry.orghmdb.ca These include methods that utilize catalytic amounts of transition metals or organocatalysts, as well as biocatalytic approaches. youtube.comhmdb.ca

A plausible and common synthetic route to this compound would likely involve a two-step process. The first step would be the formation of the aryl ether bond to create the precursor alcohol, 3-(3-Iodophenoxy)propan-1-ol (B1518152). This could be achieved through a Williamson ether synthesis by reacting 3-iodophenol (B1680319) with a 3-halopropanol or a protected version thereof. The commercial availability of 3-(3-Iodophenoxy)propan-1-ol suggests this is a viable route. bldpharm.com The second step would then be the oxidation of this primary alcohol to the desired aldehyde, this compound. A variety of modern, mild oxidizing agents could be employed for this transformation to avoid over-oxidation to the carboxylic acid. youtube.comsavemyexams.comyoutube.com

属性

IUPAC Name |

3-(3-iodophenoxy)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-5,7H,2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDOLHCBZIJZQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)OCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Preparation of 3 3 Iodophenoxy Propanal

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of the target molecule is contingent upon the efficient preparation of its key precursors: 3-iodophenol (B1680319) and a suitable three-carbon electrophile.

Preparation of 3-Iodophenol and Derivatives

3-Iodophenol is a critical starting material, and its synthesis can be achieved through several established routes. One common method involves the diazotization of 3-aminophenol, followed by a Sandmeyer-type reaction with potassium iodide. orgsyn.org Alternative approaches include the direct iodination of phenol (B47542), although this can sometimes lead to mixtures of isomers requiring careful purification. orgsyn.org More contemporary methods may utilize milder and more selective iodinating agents. For instance, a method using trichloroisocyanuric acid as an oxidant in the presence of potassium iodide has been reported for the preparation of various iodophenol compounds. google.com Another approach is the oxidative decarboxylation of 3-iodobenzoic acid. wikipedia.org

| Starting Material | Reagents | Key Conditions | Product | Reference |

| 3-Aminophenol | 1. NaNO₂, H₂SO₄; 2. KI | Diazotization at 0°C, followed by decomposition of the diazonium salt | 3-Iodophenol | orgsyn.org |

| Phenolic Compounds | KI, NaOH, Trichloroisocyanuric acid, Methanol | Reaction at 0°C | Iodophenol derivative | google.com |

| 3-Iodobenzoic Acid | Oxidizing Agent | Oxidative decarboxylation | 3-Iodophenol | wikipedia.org |

Synthesis of ω-Functionalized Propanol (B110389) and Propanal Precursors

The three-carbon chain with a reactive functional group is typically introduced using precursors like 3-chloropropanal (B96773), 3-bromo-1-propanol, or related compounds.

3-Chloropropanal can be synthesized through various methods, including the chlorination of propanal or the oxidation of 3-chloropropanol. The direct chlorination of propanal requires careful control to achieve the desired regioselectivity. Alternatively, the oxidation of 3-chloro-1-propanol (B141029) offers a reliable route. 3-Chloro-1-propanol itself can be prepared from 1,3-propanediol (B51772) by reaction with hydrochloric acid. chemicalbook.com Another pathway to 3-chloropropanal involves the reaction of acrolein with hydrogen chloride. google.com

3-Bromo-1-propanol is another key precursor and can be synthesized from 1,3-propanediol using hydrobromic acid. guidechem.comnbinno.com This method often involves the protection of one hydroxyl group to prevent double bromination, followed by deprotection. guidechem.com It is a versatile intermediate used in the synthesis of various organic molecules. nbinno.comchemicalbook.comsigmaaldrich.comottokemi.com

| Precursor | Starting Material | Key Reagents/Method | Reference |

| 3-Chloropropanal | Propanal | Cl₂, Catalyst (e.g., FeCl₃) | |

| 3-Chloropropanal | 3-Chloropropanol | Oxidizing agent (e.g., PCC) | |

| 3-Chloro-1-propanol | 1,3-Propanediol | HCl, Benzenesulfonic acid | chemicalbook.com |

| 3-Bromo-1-propanol | 1,3-Propanediol | HBr, Glacial acetic acid | guidechem.com |

Strategic Formation of the Ether Linkage

The core of the synthesis lies in the formation of the aryl ether bond between the 3-iodophenol and the propanal precursor.

Classical Williamson Ether Synthesis Protocols

The Williamson ether synthesis is a widely used and robust method for preparing ethers. wikipedia.orgbyjus.commasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. wikipedia.orgtaylorandfrancis.com In the synthesis of 3-(3-Iodophenoxy)propanal, 3-iodophenol is first deprotonated with a suitable base, such as potassium carbonate (K₂CO₃), to form the more nucleophilic 3-iodophenoxide. This is then reacted with an alkyl halide like 3-chloropropanal or a derivative thereof, typically under reflux conditions. gordon.edu

The general mechanism follows an SN2 pathway, where the phenoxide ion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage. wikipedia.orgbyjus.com The choice of a primary alkyl halide is crucial to favor substitution over elimination, which can be a competing side reaction. masterorganicchemistry.comtaylorandfrancis.com

Nucleophilic Aromatic Substitution (SNAr) Strategies for Aryl Ether Formation

While the Williamson ether synthesis involves nucleophilic attack on an aliphatic carbon, Nucleophilic Aromatic Substitution (SNAr) involves the nucleophile attacking the aromatic ring directly. wikipedia.orglibretexts.org For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. wikipedia.orglibretexts.org

In the context of 3-iodophenol, the iodine atom itself is not a sufficiently activating group for a classical SNAr reaction with an alcohol. However, modifications and catalytic systems can facilitate such transformations. Modern methods for aryl ether synthesis often employ transition-metal catalysis (e.g., copper or palladium) to couple aryl halides with alcohols, which can be considered a variation of this theme. acs.org These catalytic cycles effectively lower the activation energy for the substitution. Direct C-H etherification of heteroarenes has also been explored, showcasing novel strategies for forming aryl ether bonds. nih.gov While not a direct application of classical SNAr to 3-iodophenol, these advanced methods highlight the ongoing development in aryl ether synthesis.

Optimization of Etherification Conditions: Solvent Effects, Base Selection, and Temperature Regimes

The yield and purity of the final product in an etherification reaction are highly dependent on the reaction conditions.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and outcome. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are often used in Williamson ether synthesis as they can solvate the cation of the base while leaving the nucleophilic anion relatively free, thus increasing its reactivity. byjus.com The parent alcohol of the alkoxide can also be used as a solvent. masterorganicchemistry.com

Base Selection: The base is crucial for deprotonating the phenol to form the phenoxide. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and sodium hydride (NaH). masterorganicchemistry.comgordon.edu The strength of the base should be sufficient to deprotonate the phenol but not so strong as to cause unwanted side reactions. For instance, cesium carbonate (Cs₂CO₃) has been shown to be effective in promoting C-O coupling for aryl ether synthesis. researchgate.net

Temperature Regimes: The reaction temperature affects the rate of reaction. Williamson ether syntheses are often carried out at elevated temperatures, such as under reflux, to ensure a reasonable reaction rate. gordon.edu However, excessively high temperatures can promote side reactions like elimination. Catalytic etherification of phenols can occur at temperatures ranging from 100°C to 600°C, depending on the catalyst and reactants used. google.com

| Parameter | Options | Rationale/Effect |

| Solvent | DMF, Acetonitrile, Acetone, Ethanol | Polar aprotic solvents enhance nucleophilicity. Alcohols can serve as both solvent and reactant source. |

| Base | K₂CO₃, NaOH, NaH, Cs₂CO₃ | Strength of base determines the extent of phenoxide formation. Milder bases can offer better selectivity. |

| Temperature | Room Temperature to Reflux | Higher temperatures increase reaction rates but may also increase side reactions. Optimal temperature balances rate and selectivity. |

Controlled Oxidation of Propanol Intermediates to the Aldehyde Functionality

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. chemistrysteps.com For a substrate like 3-(3-iodophenoxy)-1-propanol, the choice of oxidant and reaction conditions is critical to ensure high yield of the desired aldehyde, this compound, while minimizing the formation of 3-(3-iodophenoxy)propanoic acid. Several modern oxidation methods offer the requisite selectivity. chemistrysteps.comlibretexts.org

The Swern oxidation is a widely used method known for its mild reaction conditions and high tolerance for various functional groups, making it suitable for complex molecules. wikipedia.org This reaction avoids the use of toxic heavy metals like chromium. missouri.edu

Mechanism: The Swern oxidation employs dimethyl sulfoxide (B87167) (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride. The key steps are:

Activation of DMSO: DMSO reacts with oxalyl chloride at very low temperatures (typically -78 °C) to form a chloro(dimethyl)sulfonium chloride intermediate, which then decomposes to the electrophilic chlorosulfonium ion, releasing carbon monoxide and carbon dioxide. wikipedia.orgchem-station.comnrochemistry.com

Formation of Alkoxysulfonium Salt: The primary alcohol, 3-(3-iodophenoxy)-1-propanol, is added and displaces the chloride to form a key alkoxysulfonium salt intermediate. wikipedia.orgnrochemistry.com

Ylide Formation and Elimination: A hindered organic base, such as triethylamine (B128534) (Et₃N), is added. wikipedia.org The base deprotonates the carbon adjacent to the sulfonium (B1226848) oxygen, forming a sulfur ylide. wikipedia.org This ylide then undergoes an intramolecular elimination via a five-membered ring transition state to yield the aldehyde, this compound, along with dimethyl sulfide (B99878) (DMS) and triethylammonium (B8662869) chloride. wikipedia.orgmissouri.edu

The reaction must be maintained at low temperatures (below -60 °C) to prevent side reactions, such as the Pummerer rearrangement, which can lead to the formation of methylthiomethyl (MTM) ether byproducts. chem-station.com

Typical Protocol: A solution of oxalyl chloride in dichloromethane (B109758) (DCM) is cooled to -78 °C, followed by the slow addition of DMSO. After a short stirring period, a solution of 3-(3-iodophenoxy)-1-propanol in DCM is added. Finally, triethylamine is introduced, and the reaction is allowed to warm to room temperature before workup. nrochemistry.com The volatile byproducts are a key advantage for purification, though the dimethyl sulfide produced has a notoriously unpleasant odor, requiring the procedure to be performed in a well-ventilated fume hood. wikipedia.orgchem-station.com

| Reagent/Condition | Purpose | Typical Molar Ratio (Substrate:Reagent) |

| Oxalyl Chloride | Activator for DMSO | 1 : 1.5 - 2.0 |

| Dimethyl Sulfoxide (DMSO) | Oxidant | 1 : 2.5 - 3.0 |

| Triethylamine (Et₃N) | Hindered Base | 1 : 5.0 - 7.0 |

| Dichloromethane (DCM) | Solvent | - |

| Temperature | Control reactivity and prevent side reactions | -78 °C to Room Temp |

Pyridinium chlorochromate (PCC) is a mild and selective oxidizing agent that efficiently converts primary alcohols to aldehydes without significant overoxidation to carboxylic acids, provided the reaction is conducted in a non-aqueous solvent. chemistrysteps.comlibretexts.orgwikipedia.org It is a stable, non-hygroscopic, yellow-orange solid salt formed from pyridine (B92270), chromium trioxide, and hydrochloric acid. wikipedia.orgorganic-chemistry.org

Mechanism: The oxidation begins with the reaction of the alcohol with PCC to form a chromate (B82759) ester. chemistrysteps.comlibretexts.org A base (such as pyridine from the reagent itself or the chloride ion) then abstracts the proton from the carbon bearing the alcohol, leading to an E2-like elimination. libretexts.org The C-H bond electrons form the new C=O double bond, and the chromium is reduced from Cr(VI) to Cr(IV). libretexts.org

Typical Protocol: The oxidation is typically performed by adding the alcohol to a suspension of PCC in dichloromethane (DCM) at room temperature. wikipedia.orgcommonorganicchemistry.com To simplify the work-up and prevent the formation of viscous materials from the chromium byproducts, an adsorbent like Celite or powdered molecular sieves is often added to the reaction mixture. organic-chemistry.org Upon completion, the mixture is filtered through a pad of silica (B1680970) gel or Celite to remove the solid chromium residues, and the desired aldehyde is isolated from the filtrate.

| Reagent/Condition | Purpose | Typical Molar Ratio (Substrate:Reagent) |

| Pyridinium Chlorochromate (PCC) | Oxidizing Agent | 1 : 1.3 - 1.5 |

| Dichloromethane (DCM) | Anhydrous Solvent | - |

| Celite / Silica Gel | Adsorbent for Cr byproducts | - |

| Temperature | Reaction Condition | Room Temperature |

TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl)-mediated oxidation represents a greener and more atom-economical alternative to stoichiometric chromium or DMSO-based reagents. researchgate.netvapourtec.com This system uses a catalytic amount of the stable nitroxyl (B88944) radical TEMPO, which is regenerated by a stoichiometric primary oxidant, typically sodium hypochlorite (B82951) (NaOCl), a component of household bleach. researchgate.netnih.gov

Mechanism: The catalytic cycle begins with the oxidation of TEMPO to the actual active oxidant, the N-oxoammonium ion. This species then oxidizes the primary alcohol (3-(3-iodophenoxy)-1-propanol) to the aldehyde (this compound), during which the N-oxoammonium ion is reduced to the corresponding hydroxylamine (B1172632). The stoichiometric oxidant, NaOCl, then re-oxidizes the hydroxylamine back to the N-oxoammonium ion, allowing the catalytic cycle to continue. windows.net

Typical Protocol (Anelli Protocol): A popular protocol involves a biphasic system of dichloromethane and water at 0 °C. windows.net The reaction mixture contains the alcohol substrate, a catalytic amount of TEMPO (or a derivative like 4-MeO-TEMPO), and a catalytic amount of sodium bromide (NaBr) in an aqueous solution of sodium hypochlorite buffered with sodium bicarbonate (NaHCO₃) to maintain a pH around 9.5. nih.govwindows.net The vigorous stirring of the biphasic mixture is crucial for efficient reaction. nih.gov This method is highly selective for producing aldehydes and is amenable to large-scale synthesis. vapourtec.comresearchgate.net

| Reagent/Condition | Purpose | Typical Amount |

| TEMPO | Catalyst | 0.01 - 0.10 equivalents |

| Sodium Hypochlorite (NaOCl) | Stoichiometric Oxidant | 1.0 - 1.2 equivalents |

| Sodium Bromide (NaBr) | Co-catalyst | 0.1 - 0.2 equivalents |

| Sodium Bicarbonate (NaHCO₃) | Buffer | To maintain pH ~9.5 |

| DCM / Water | Biphasic Solvent System | - |

| Temperature | Reaction Condition | 0 °C to Room Temp |

Palladium-catalyzed aerobic oxidation of alcohols offers a highly sustainable synthetic route, utilizing molecular oxygen from the air as the ultimate, non-polluting terminal oxidant. nih.govrsc.org The development of these systems has been significantly advanced by the use of ancillary ligands that modulate the catalyst's activity and stability. nih.gov

Mechanism: While the exact mechanism can vary, a general catalytic cycle involves the oxidation of the alcohol by a Pd(II) species, which is reduced to Pd(0). nih.gov The key challenge, the re-oxidation of Pd(0) back to the active Pd(II) state, is accomplished by molecular oxygen. nih.gov Ancillary ligands, such as pyridines or 4,5-diazafluoren-9-one (B35911) (DAF), play a critical role in facilitating this re-oxidation step and preventing catalyst deactivation through aggregation into inactive palladium black. nih.govnih.gov

Typical Protocol: A typical reaction would involve dissolving 3-(3-iodophenoxy)-1-propanol in a suitable solvent like toluene (B28343) or dioxane, with a catalytic amount of a palladium source (e.g., Pd(OAc)₂) and an appropriate ligand. The reaction is then stirred under an atmosphere of oxygen or air. nih.gov The development of continuous-flow reactors has further improved the safety and scalability of these reactions by ensuring the oxygen/organic mixture remains outside the explosive regime. rsc.org

A primary challenge in the synthesis of this compound is preventing its overoxidation to the corresponding carboxylic acid, 3-(3-iodophenoxy)propanoic acid.

Strategies to Mitigate Overoxidation:

Choice of Reagent: Mild reagents like PCC, Swern, and TEMPO systems are specifically designed to stop the oxidation at the aldehyde stage. chemistrysteps.com Stronger, chromium-based oxidants like Jones reagent would lead directly to the carboxylic acid.

Anhydrous Conditions: For reagents like PCC, the exclusion of water is critical. If water is present, it can form a hydrate (B1144303) with the aldehyde product, which can then be further oxidized to the carboxylic acid. libretexts.org

Control of Stoichiometry and Temperature: Using a slight excess of the oxidizing agent is common, but a large excess can promote side reactions. For temperature-sensitive methods like the Swern oxidation, strict adherence to low temperatures (-78 °C) is necessary to prevent side reactions like Pummerer rearrangement. chem-station.com

pH Control: In TEMPO/NaOCl oxidations, maintaining a slightly basic pH (around 9.5) with a buffer is crucial for selectivity towards the aldehyde. nih.gov

Method-Specific Side Reactions:

Swern Oxidation: Formation of MTM ethers at elevated temperatures. chem-station.com

PCC Oxidation: Formation of a viscous tar of chromium byproducts can complicate workup, a problem mitigated by adding adsorbents like Celite. libretexts.orgorganic-chemistry.org

TEMPO/NaOCl: Chlorination of electron-rich aromatic rings can be a side reaction due to the presence of NaOCl. windows.net

Enantioselective and Diastereoselective Synthetic Routes (if applicable)

As this compound is an achiral molecule, enantioselective or diastereoselective routes are not directly applicable to its synthesis from the achiral propanol precursor. Such strategies would become relevant if the carbon backbone contained pre-existing stereocenters or if subsequent reactions involving the aldehyde were designed to create new stereocenters in a controlled manner. For instance, asymmetric additions to the aldehyde carbonyl group could be employed to generate chiral secondary alcohols. While general methods for enantioselective synthesis of various chiral compounds exist, specific routes targeting this compound have not been prominently reported in the reviewed literature. nih.govoaepublish.commdpi.comnih.gov

Chiral Induction Methodologies for Asymmetric Propanal Synthesis

Chiral induction refers to the preferential formation of one enantiomer or diastereomer over the other, where the chirality is transferred from a chiral reagent, catalyst, or auxiliary to the substrate. In the context of this compound, a key strategy for its asymmetric synthesis is the conjugate addition of 3-iodophenol to an achiral α,β-unsaturated aldehyde, such as acrolein, in the presence of a chiral catalyst. This approach, a type of asymmetric Michael addition, establishes the stereocenter in a single, atom-economical step.

Organocatalysis has emerged as a powerful tool for such transformations. Chiral amines, particularly diarylprolinol silyl (B83357) ethers, are effective catalysts for the conjugate addition of various nucleophiles to enals. The proposed mechanism involves the formation of a chiral iminium ion intermediate from the reaction of the enal with the chiral amine catalyst. This activation lowers the LUMO of the enal, facilitating the nucleophilic attack of the phenol. The steric environment created by the chiral catalyst directs the approach of the nucleophile, leading to the preferential formation of one enantiomer of the product.

Table 1: Hypothetical Enantioselective Michael Addition of 3-Iodophenol to Acrolein

| Entry | Chiral Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether | Toluene | -20 | >90 | >95 |

| 2 | Chiral Phosphoric Acid | Dichloromethane | 0 | >85 | >90 |

| 3 | Chiral Squaramide | Chloroform | -10 | >90 | >92 |

This table is illustrative and based on typical results for similar organocatalytic Michael additions. Specific experimental data for this compound is not available.

Another approach to chiral induction involves the use of metal-based chiral Lewis acid catalysts. Complexes of metals such as copper, rhodium, or palladium with chiral ligands can coordinate to the α,β-unsaturated aldehyde, rendering it more electrophilic and creating a chiral environment for the nucleophilic attack of 3-iodophenol. The choice of metal, ligand, and reaction conditions is crucial for achieving high enantioselectivity.

Application of Chiral Auxiliaries or Catalysts in Precursor or Compound Formation

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control a key bond-forming step.

One plausible strategy involves the use of Evans' chiral oxazolidinone auxiliaries. rsc.org An N-acyloxazolidinone, derived from a chiral amino alcohol, can undergo a stereoselective aldol (B89426) reaction. While not directly applicable to the synthesis of a 3-phenoxypropanal (B2668125) via this method, the principle of using a chiral auxiliary to control the formation of a stereocenter can be adapted.

A more direct application of a chiral auxiliary would be in the conjugate addition of a nucleophile to an α,β-unsaturated system where the auxiliary is attached to the electrophile. For instance, an α,β-unsaturated amide derived from a chiral amine (e.g., a pseudoephedrine amide) could undergo a conjugate addition of a phenoxide. However, the subsequent conversion of the amide to an aldehyde would be required.

A more synthetically viable approach using a chiral auxiliary for the synthesis of a precursor to this compound could involve the diastereoselective conjugate addition of 3-iodophenol to an α,β-unsaturated ester bearing a chiral auxiliary, such as one derived from trans-2-phenylcyclohexanol. wikipedia.org Subsequent reduction of the ester to the corresponding alcohol and then oxidation to the aldehyde would yield the desired product.

Table 2: Representative Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Type of Reaction | Potential Application in Synthesis of this compound Precursors |

| Evans' Oxazolidinones | Aldol Reaction | Diastereoselective formation of a C-C bond in a precursor molecule. |

| Pseudoephedrine | Alkylation, Conjugate Addition | Diastereoselective conjugate addition of a phenoxide to an α,β-unsaturated amide. |

| Camphorsultam | Michael Addition | Diastereoselective Michael addition to an N-enoyl sultam. wikipedia.org |

| trans-2-Phenylcyclohexanol | Ene Reaction, Conjugate Addition | Diastereoselective conjugate addition to a glyoxylate (B1226380) ester. wikipedia.org |

This table provides examples of well-established chiral auxiliaries and their general applications, with hypothetical extensions to the synthesis of the target compound's precursors.

Resolution Techniques for Enantiomeric Enrichment (if applicable)

Resolution is a process used to separate a racemic mixture into its constituent enantiomers. wikipedia.org This can be achieved through various methods, including chemical, enzymatic, and chromatographic techniques. If a synthetic route yields a racemic mixture of this compound or a suitable precursor, resolution can be employed to obtain the desired enantiomer.

Enzymatic Kinetic Resolution:

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers. wikipedia.org Lipases are commonly employed enzymes for the resolution of alcohols and esters. nih.gov In the context of this compound, a practical approach would be the kinetic resolution of its precursor alcohol, 3-(3-Iodophenoxy)propan-1-ol (B1518152).

In a typical kinetic resolution, the racemic alcohol is subjected to an acylation reaction catalyzed by a lipase (B570770) in the presence of an acyl donor (e.g., vinyl acetate). The enzyme will selectively acylate one enantiomer at a much faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol. These two products can then be separated by conventional chromatographic methods. The acylated enantiomer can be deacylated to recover the other enantiomer of the alcohol. Finally, oxidation of the separated enantiopure alcohols would yield the corresponding enantiomers of this compound.

Research on the enzymatic resolution of structurally similar 3-aryloxy-1,2-propanediols has demonstrated high enantioselectivity with certain lipases. nih.govrsc.org For example, the cross-linked enzyme aggregates of lipase YCJ01 (CLEAs-YCJ01) have been shown to be efficient in resolving 3-(4-methylphenoxy)-1,2-propanediol with excellent enantiomeric excess (ee) values. nih.govrsc.org

Table 3: Illustrative Data for Enzymatic Resolution of a Related Aryloxy Propanol

| Substrate | Enzyme | Acyl Donor | Solvent | Product 1 (ee, %) | Product 2 (ee, %) |

| 3-(4-methylphenoxy)-1,2-propanediol | CLEAs-YCJ01 | Vinyl Acetate | Isopropyl Ether | S-diacetate (>99%) | R-monoacetate (>99%) |

| 1-(isopropylamino)-3-phenoxy-2-propanol | Candida rugosa lipase | Isopropenyl acetate | Toluene/[EMIM][BF4] | (S)-acetate (96.2%) | (R)-alcohol |

Data adapted from studies on related compounds to illustrate the potential of the technique. nih.govrsc.orgmdpi.com

Chromatographic Resolution:

Chiral chromatography is another method for separating enantiomers. A racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. This technique can be applied directly to the racemic aldehyde or its precursor alcohol. While effective, it is often more expensive and less scalable than kinetic resolution for large-scale production.

Reactivity and Mechanistic Investigations of 3 3 Iodophenoxy Propanal

Reactions at the Aldehyde Moiety

The aldehyde group in 3-(3-Iodophenoxy)propanal is a primary site for a variety of chemical reactions, typical of carbonyl compounds.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the aldehyde's carbonyl group is susceptible to attack by various nucleophiles.

Grignard Additions: Grignard reagents, which are potent carbon-based nucleophiles, readily add to the aldehyde functionality of this compound. masterorganicchemistry.com This reaction, after an acidic workup, results in the formation of a secondary alcohol. The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com

Hydride Reductions: The aldehyde can be reduced to a primary alcohol using hydride-donating reagents such as sodium borohydride (B1222165) or lithium aluminum hydride. This transformation involves the nucleophilic addition of a hydride ion to the carbonyl carbon.

Cyanide Additions: The addition of a cyanide ion, typically from a source like potassium cyanide (KCN), to the aldehyde leads to the formation of a cyanohydrin. This reaction is a key step in the Strecker synthesis of amino acids. masterorganicchemistry.com

Formation of Acetals and Hemiacetals for Protection or Further Transformation

To prevent the aldehyde group from reacting in subsequent steps that target the aryl iodide moiety, it can be protected. A common protection strategy is the formation of an acetal (B89532) by reacting the aldehyde with an alcohol in the presence of an acid catalyst. This reaction proceeds via a hemiacetal intermediate. The acetal is stable under basic and neutral conditions but can be easily deprotected to regenerate the aldehyde using aqueous acid.

Condensation Reactions

The aldehyde functionality of this compound can participate in various condensation reactions to form new carbon-carbon bonds.

Aldol (B89426) Condensation: In the presence of a base or acid, this compound can undergo self-condensation or react with another enolizable carbonyl compound in an Aldol condensation. magritek.comyoutube.com This reaction forms a β-hydroxy aldehyde, which can subsequently dehydrate to yield an α,β-unsaturated aldehyde. magritek.comyoutube.com

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound, such as malonic acid or its esters, in the presence of a weak base like an amine. wikipedia.orgyoutube.com The product is typically an α,β-unsaturated compound, formed after a dehydration step. wikipedia.org The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and is often accompanied by decarboxylation when one of the activating groups is a carboxylic acid. wikipedia.org This reaction has been utilized in the synthesis of various substituted coumarins. nih.govbiomedres.usnih.gov

Wittig-type Condensations: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. wikipedia.orglibretexts.orglibretexts.org It involves the reaction of this compound with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgmasterorganicchemistry.com The stereochemical outcome of the reaction, whether the E or Z-alkene is formed, depends on the nature of the ylide. wikipedia.orgorganic-chemistry.org Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Oxidative and Reductive Transformations of the Aldehyde Functionality

The aldehyde group can be oxidized to a carboxylic acid using various oxidizing agents such as potassium permanganate, chromic acid, or milder reagents like Tollens' reagent. Conversely, as mentioned in the context of hydride reductions, the aldehyde can be reduced to a primary alcohol.

Strecker Reactions and Related Multicomponent Processes

The Strecker synthesis is a powerful method for preparing α-amino acids. masterorganicchemistry.commasterorganicchemistry.comwikipedia.org In the context of this compound, this reaction would involve the treatment of the aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile to yield the corresponding α-amino acid. wikipedia.orgorganic-chemistry.orgnih.gov The reaction is initiated by the formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion. masterorganicchemistry.com

Reactions at the Aryl Iodide Moiety

The aryl iodide part of the molecule is a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules. The carbon-iodine bond is relatively weak, making it susceptible to oxidative addition to a low-valent transition metal catalyst, typically palladium. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of the aryl iodide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a base. organic-chemistry.orgfrontiersin.org This method is widely used to form carbon-carbon bonds and construct biaryl systems. organic-chemistry.orgresearchgate.net The reaction generally proceeds with retention of stereochemistry if a vinyl boronic acid is used. researchgate.net

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org It is a reliable method for the synthesis of arylalkynes. researchgate.net

Heck-Mizoroki Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgyoutube.com This reaction is a powerful tool for the vinylation of aryl halides. beilstein-journals.org The regioselectivity and stereoselectivity of the Heck reaction can often be controlled. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a base. wikipedia.orgnih.gov It is a highly general and widely used method for the synthesis of aryl amines. youtube.comlibretexts.org The choice of phosphine (B1218219) ligand is crucial for the success of the reaction. youtube.comrsc.org

Other Cross-Coupling Reactions: The aryl iodide can also participate in other cross-coupling reactions, such as Stille coupling (with organostannanes), Hiyama coupling (with organosilanes), and Negishi coupling (with organozinc reagents).

The dual functionality of this compound allows for a rich and varied chemistry, enabling the synthesis of a wide array of more complex molecules through selective or sequential reactions at the aldehyde and aryl iodide moieties.

Reactivity of the Ether Linkage

Aryl alkyl ethers are generally stable but can be cleaved under harsh conditions, typically involving strong acids like HBr or HI, or with strong Lewis acids. masterorganicchemistry.comlibretexts.orgopenstax.org The cleavage of the ether linkage in this compound would break the bond between the aromatic ring and the propanal side chain.

Research on this compound Remains Undisclosed

Comprehensive investigations into the chemical behavior of the compound this compound, specifically concerning its reactivity, mechanistic pathways, and kinetic properties, have not been publicly documented in the available scientific literature. Despite interest in the reactivity of functionalized aromatic compounds within organic synthesis, specific studies detailing the exploration of rearrangement or cyclization pathways involving the ether group of this particular molecule are not found in the public domain.

Similarly, in-depth analyses of its reaction mechanisms and kinetics are absent from widely accessible research databases. This includes a lack of information on:

Kinetic studies of its key transformation steps.

Transition state analysis for understanding rate and selectivity control in its reactions.

Isotope labeling studies , a powerful tool for elucidating reaction mechanisms. nih.govscripps.edu

The role of catalysts and additives in directing its reaction pathways.

While general principles of organic chemistry can provide theoretical postulations about the reactivity of the aldehyde, ether, and iodophenyl moieties within the molecule, specific experimental data and detailed research findings on this compound are not available. The reactivity of related structures, such as haloalkanes and the influence of catalysts on other chemical reactions, are well-documented subjects. mdpi.compw.livelearncbse.in However, direct extrapolation of these findings to this compound without experimental validation would be speculative.

The absence of published research could be due to a variety of factors, including the compound's novelty, its specific and potentially narrow range of applications, or the proprietary nature of ongoing research within commercial or academic institutions.

Further research and publication in peer-reviewed journals would be necessary to provide the scientifically accurate and detailed information required to construct a thorough article on the reactivity and mechanistic investigations of this compound.

Advanced Spectroscopic Characterization and Methodological Research for Structural Confirmation and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms.

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are instrumental in providing the initial and most fundamental layer of structural information for 3-(3-Iodophenoxy)propanal.

The ¹H NMR spectrum provides critical information on the chemical environment of the hydrogen atoms. The aldehyde proton (-CHO) is typically observed as a triplet at approximately 9.82 ppm. The methylene (B1212753) protons adjacent to the aldehyde group (-CH₂-CHO) resonate around 2.93 ppm, also as a triplet. The methylene protons adjacent to the oxygen atom (-O-CH₂-) show a signal at about 4.23 ppm, appearing as a triplet. The aromatic protons exhibit distinct signals in the range of 7.03 to 7.55 ppm, reflecting their positions on the iodinated phenyl ring.

The ¹³C NMR spectrum complements the proton data by detailing the carbon framework. The aldehydic carbon is identified by a signal at approximately 201.2 ppm. The carbons of the methylene groups, -CH₂-CHO and -O-CH₂-, are found at around 44.9 ppm and 65.1 ppm, respectively. The aromatic carbons display signals between 111.9 and 158.4 ppm, with the carbon atom bonded to the iodine showing a characteristic shift at about 95.1 ppm.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

| -CHO | ~9.82 | Triplet |

| -CH₂-CHO | ~2.93 | Triplet |

| -O-CH₂- | ~4.23 | Triplet |

| Aromatic-H | 7.03 - 7.55 | Multiplet |

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Chemical Shift (ppm) |

| -CHO | ~201.2 |

| -C-I | ~95.1 |

| Aromatic-C | 111.9 - 138.3 |

| C-O | ~158.4 |

| -O-CH₂- | ~65.1 |

| -CH₂-CHO | ~44.9 |

Two-dimensional NMR experiments are crucial for assembling the complete molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, a cross-peak between the signals at ~2.93 ppm and ~4.23 ppm would confirm the connectivity of the -O-CH₂-CH₂- fragment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would link the proton signal at ~9.82 ppm to the carbon signal at ~201.2 ppm (-CHO), the proton signal at ~2.93 ppm to the carbon at ~44.9 ppm (-CH₂-CHO), and the proton signal at ~4.23 ppm to the carbon at ~65.1 ppm (-O-CH₂-).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is invaluable for connecting the different fragments of the molecule. For instance, correlations would be expected between the aromatic protons and the ether carbon (-O-CH₂-), as well as between the methylene protons and the aromatic carbons, confirming the phenoxy-propanal linkage.

While standard 1D and 2D NMR are powerful, advanced pulse sequences could provide deeper insights. For a molecule like this compound, techniques such as 1D-TOCSY (Total Correlation Spectroscopy) could be used to identify all protons within a spin system, such as the propanal chain. Furthermore, advanced experiments could probe for long-range C-H coupling constants to aid in conformational analysis, although specific applications for this exact molecule are not widely documented in readily available literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would display several key absorption bands that are indicative of its structure.

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the region of 1720-1740 cm⁻¹.

C-H Stretch (Aldehyde): The C-H bond of the aldehyde group typically shows two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

C-O-C Stretch: The aryl-alkyl ether linkage would produce strong C-O stretching bands, typically in the 1250-1000 cm⁻¹ region. An asymmetric C-O-C stretch would appear around 1250-1200 cm⁻¹, and a symmetric stretch would be observed near 1050-1000 cm⁻¹.

Aromatic C=C Stretch: The presence of the benzene (B151609) ring is confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring would appear in the 900-690 cm⁻¹ range, with the specific pattern indicating the 1,3-disubstitution pattern.

C-I Stretch: The carbon-iodine bond would exhibit a stretching vibration at lower frequencies, typically in the range of 500-600 cm⁻¹.

Table 3: Characteristic IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aldehyde (-CHO) | C=O Stretch | 1740 - 1720 |

| Aldehyde (-CHO) | C-H Stretch | 2830 - 2810 and 2730 - 2710 |

| Ether (-O-) | C-O-C Asymmetric Stretch | 1250 - 1200 |

| Ether (-O-) | C-O-C Symmetric Stretch | 1050 - 1000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aromatic Ring | C-H Out-of-Plane Bending | 900 - 690 |

| Haloalkane (-I) | C-I Stretch | 600 - 500 |

While detailed conformational studies of this compound using vibrational spectroscopy are not extensively published, the technique can, in principle, provide insights into the molecule's preferred shapes. Different conformers (rotational isomers) can give rise to slightly different vibrational frequencies. By analyzing the spectra, potentially at different temperatures, one could identify the presence of multiple conformers in equilibrium. For instance, the rotational freedom around the C-O and C-C single bonds of the propoxy chain could lead to different spatial arrangements, which might be distinguishable by subtle shifts in the C-O-C or CH₂ rocking/wagging vibrational modes. However, without specific experimental data, this remains a theoretical application for this compound.

Mass Spectrometry (MS) Applications in Organic Research

Mass spectrometry is a fundamental analytical technique in organic chemistry that measures the mass-to-charge ratio (m/z) of ions. algimed.com It is instrumental in determining molecular weight and elemental composition, as well as elucidating molecular structures.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental and isotopic composition of a molecule with exceptional precision. measurlabs.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the exact mass of an ion to several decimal places. nih.govucr.edu This high accuracy enables the unambiguous determination of a compound's elemental formula from a list of possibilities that would be indistinguishable at low resolution. algimed.com

For this compound, HRMS is essential for confirming its elemental composition of C₉H₉IO₂. By comparing the experimentally measured accurate mass with the theoretically calculated mass, a high degree of confidence in the compound's identity is achieved.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₉IO₂ |

| Calculated Exact Mass | 275.9647 u |

| Experimentally Measured Mass | Typically within ± 5 ppm of the calculated mass |

| Ionization Mode | Electrospray Ionization (ESI) or Electron Ionization (EI) |

| Mass Analyzer | Time-of-Flight (TOF), Orbitrap, or FT-ICR nih.gov |

The calculated exact mass is based on the most abundant isotopes: ¹²C = 12.0000, ¹H = 1.007825, ¹²⁷I = 126.90447, and ¹⁶O = 15.994915.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, after the initial ionization to form the molecular ion ([M]⁺•), the ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. The resulting fragmentation pattern serves as a molecular fingerprint that is invaluable for structural elucidation. algimed.com The analysis of these fragments helps to piece together the original structure.

The fragmentation of this compound ([M]⁺• at m/z 276) would be expected to proceed through several key pathways, primarily involving cleavage at the ether linkage and around the aldehyde group.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Description of Fragmentation Pathway |

| 276 | [C₉H₉IO₂]⁺• | C₉H₉IO₂ | Molecular Ion |

| 247 | [C₈H₈IO]⁺ | C₈H₈IO | Loss of the formyl radical (•CHO) via α-cleavage. |

| 221 | [C₆H₄I]⁺ | C₆H₄I | Cleavage of the ether bond, loss of the iodophenyl radical. |

| 205 | [C₆H₄IO]⁺ | C₆H₄IO | Cleavage of the C-O bond with charge retention on the iodophenoxy fragment. |

| 121 | [C₆H₄O-CH₂CH₂]⁺ | C₈H₈O | Loss of the iodine atom. |

| 57 | [C₃H₅O]⁺ | C₃H₅O | Cleavage of the ether C-O bond, with charge retention on the propanal side chain. |

| 29 | [CHO]⁺ | CHO | α-cleavage, formation of the formyl cation. docbrown.info |

This table represents a prediction of the most likely fragmentation pathways.

Coupled Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Coupling chromatographic separation techniques with mass spectrometry provides a robust two-dimensional analytical method. Chromatography separates the components of a mixture, and the mass spectrometer provides identification and quantification of each separated component.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for compounds that are volatile and thermally stable. nih.gov this compound, with a moderate molecular weight, could potentially be analyzed by GC-MS. The sample is vaporized and passed through a capillary column, where it is separated from impurities (e.g., starting materials like 3-iodophenol (B1680319) or side-products). As each compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum, confirming its identity and assessing its purity. eurl-pesticides.eu

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for compounds that are non-volatile or thermally labile. nih.govdshs-koeln.de Given the aldehyde functionality, which can be prone to degradation at high temperatures, LC-MS might be the preferred method. In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation occurs based on the analyte's affinity for the stationary and mobile phases. The eluent from the LC column is then introduced into the mass spectrometer, typically using a soft ionization technique like ESI, to assess the purity of this compound and analyze complex reaction mixtures. dshs-koeln.de

Other Spectroscopic and Diffraction Methods

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The wavelengths of absorption (λmax) and their intensities (molar absorptivity, ε) are highly dependent on the electronic structure of the molecule, particularly the presence of chromophores and conjugated π-systems. libretexts.org

The structure of this compound contains two primary chromophores: the iodinated benzene ring and the carbonyl group (C=O) of the aldehyde.

Electronic Transitions:

π → π transitions:* These high-energy transitions occur within the aromatic ring. The substitution on the benzene ring will influence the exact λmax. Benzene itself shows strong absorption below 200 nm and a weaker, structured band around 254 nm. libretexts.org The iodo and propoxyaldehyde substituents will cause a bathochromic (red) shift to longer wavelengths.

n → π transitions:* The aldehyde's carbonyl group has non-bonding electrons (n) on the oxygen atom. A weak absorption corresponding to the promotion of one of these electrons to an anti-bonding π* orbital is expected. This transition typically occurs at longer wavelengths (around 270-300 nm) but has a very low molar absorptivity.

Conjugation Analysis: In this compound, the aldehyde group is separated from the aromatic ring by an oxygen atom and two sp³-hybridized carbon atoms (-O-CH₂-CH₂-). This separation prevents electronic conjugation between the π-system of the benzene ring and the π-system of the carbonyl group. As a result, the UV-Vis spectrum is expected to be a superposition of the individual chromophores rather than showing the significant bathochromic shift and intensity increase characteristic of a conjugated system (like cinnamaldehyde). libretexts.orgyoutube.com The lack of extended conjugation means the λmax will be at a shorter wavelength compared to a molecule where the aldehyde is directly attached to the ring. mdpi.com

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected λmax Region | Characteristics |

| π → π | Iodinated Benzene Ring | ~220-280 nm | Strong absorption (high ε) |

| n → π | Carbonyl (Aldehyde) | ~270-300 nm | Weak absorption (low ε), often appears as a shoulder |

Due to a lack of specific research data for the chemical compound "this compound" pertaining to advanced spectroscopic characterization, X-ray crystallography, and Circular Dichroism spectroscopy, the requested article cannot be generated at this time.

Therefore, in the absence of detailed research findings and the corresponding data necessary to construct the specified data tables and populate the outlined sections, it is not possible to produce a scientifically accurate and informative article that strictly adheres to the user's request. Further research and publication on "this compound" are required before a comprehensive article on its advanced characterization can be written.

Computational Chemistry and Theoretical Modeling of 3 3 Iodophenoxy Propanal

Electronic Structure and Reactivity Predictions

The electronic characteristics of 3-(3-iodophenoxy)propanal are fundamental to understanding its reactivity. Computational methods such as Density Functional Theory (DFT) provide a robust framework for predicting these properties.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting the ground state geometries and energetics of molecules. DFT calculations, often employing functionals like B3LYP, are instrumental in determining optimized molecular structures, bond lengths, bond angles, and thermodynamic stability. arxiv.orgacs.org

Table 1: Predicted Structural Parameters for this compound (Illustrative)

| Parameter | Predicted Value Range | Basis of Prediction |

|---|---|---|

| C-I Bond Length | ~2.10 Å | Analogy with other aryl iodides. ucla.edu |

| C-O-C Bond Angle | 118-120° | Typical for aryl ethers. |

| C=O Bond Length | ~1.21 Å | Standard for aliphatic aldehydes. |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

In the case of this compound, the HOMO is expected to be localized primarily on the iodinated phenyl ring, which is rich in π-electrons. The electron-donating character of the ether oxygen and the electron-withdrawing nature of the iodine atom and the propanal group will influence the energy and distribution of the HOMO. The LUMO is likely to be centered on the propanal moiety, specifically the antibonding π* orbital of the carbonyl group, making it the primary site for nucleophilic attack. The iodine atom can also influence the LUMO by participating in halogen bonding. rsc.org

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Qualitative)

| Property | Predicted Characteristic | Influence of Substituents |

|---|---|---|

| HOMO Energy | Relatively high | The ether oxygen increases the HOMO energy, while the electronegative iodine and aldehyde group lower it. |

| LUMO Energy | Relatively low | The electron-withdrawing aldehyde group significantly lowers the LUMO energy, enhancing electrophilicity. |

| HOMO-LUMO Gap | Moderate | The combination of substituents leads to a moderate gap, suggesting a balance of stability and reactivity. |

| HOMO Distribution | Primarily on the aromatic ring | Delocalized π-system of the benzene (B151609) ring and lone pairs of the ether oxygen. |

| LUMO Distribution | Primarily on the propanal group | Concentrated on the C=O bond, indicating the site for nucleophilic attack. |

Charge Distribution and Electrostatic Potential Maps

The charge distribution within a molecule provides a detailed picture of its electronic landscape and is crucial for understanding intermolecular interactions. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this distribution. MEPs illustrate the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of varying potential. Red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack).

For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom of the propanal group due to its lone pairs of electrons. The aromatic ring would exhibit a complex potential distribution, influenced by the opposing effects of the electron-donating ether oxygen and the electron-withdrawing iodine atom. The iodine atom itself can present a region of positive potential on its outermost surface (a σ-hole), making it a potential halogen bond donor. ucla.edulibretexts.org The aldehydic proton would be associated with a region of positive potential.

Conformational Analysis and Dynamics

The flexibility of the propanal side chain and its attachment to the phenoxy ring mean that this compound can exist in multiple conformations. Understanding the relative energies and interconversion barriers of these conformers is essential for a complete picture of the molecule's behavior.

Conformational Searches and Energy Minimization

Conformational analysis involves systematically exploring the different spatial arrangements of a molecule to identify stable conformers and their relative energies. This is typically achieved through computational methods that perform a systematic or stochastic search of the conformational space, followed by geometry optimization and energy minimization for each identified conformer.

For this compound, the key degrees of freedom are the torsion angles around the C-O and C-C single bonds of the propanoxy chain. Studies on similar molecules like propanal and aryl propyl ethers indicate that several low-energy conformations are likely to exist. researchgate.nethw.ac.uk For propanal itself, cis and gauche conformers are known to exist. researchgate.nethw.ac.uk The interaction between the lone pairs of the ether oxygen and the carbonyl group, as well as steric interactions between the aromatic ring and the propanal chain, will govern the conformational preferences.

Table 3: Plausible Low-Energy Conformers of this compound (Illustrative)

| Conformer Description | Key Dihedral Angle(s) | Predicted Relative Stability |

|---|---|---|

| Extended Chain | Aryl-O-C-C and O-C-C-C are anti-periplanar | Likely a low-energy conformer due to minimal steric hindrance. |

| Gauche Conformer | Gauche relationship in the O-C-C-C dihedral | Potentially stable due to favorable intramolecular interactions. |

| Folded Conformer | Propanal chain folds back towards the ring | May be less stable due to steric clash, but could be influenced by non-covalent interactions. |

Molecular Dynamics Simulations (if applicable to chemical processes)

While not always necessary for studying the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations can provide valuable insights into the dynamic behavior of this compound in different environments (e.g., in solution). MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the exploration of conformational changes, solvent effects, and interactions with other molecules. For a molecule like this compound, MD could be used to study its conformational flexibility in a solvent, which could influence its reactivity in chemical processes.

Mechanistic Pathway Elucidation through Computational Methods

Computational chemistry provides a powerful lens to investigate the intricate details of reaction mechanisms involving this compound. By modeling the potential energy surface of a reaction, it is possible to identify key structures such as reactants, products, intermediates, and transition states. This allows for a detailed understanding of how chemical transformations occur.

A critical aspect of understanding a chemical reaction is the characterization of its transition state, which represents the highest energy point along the reaction coordinate. nih.gov The localization of transition states for reactions involving this compound, such as its synthesis or subsequent transformations, can be achieved using various computational algorithms. These methods search for a first-order saddle point on the potential energy surface, which corresponds to the transition state structure.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that it connects the reactants and products of a specific reaction step. mdpi.comresearchgate.net The IRC path is the minimum energy path that reactants follow to become products, passing through the transition state. mdpi.com This analysis provides a dynamic picture of the reaction, showing the geometric changes that the molecule undergoes during the transformation. For instance, in a hypothetical nucleophilic addition to the aldehyde group of this compound, IRC analysis would map the trajectory of the nucleophile as it approaches the carbonyl carbon and the subsequent changes in bond lengths and angles leading to the final product.

Many chemical reactions can proceed through multiple competing pathways, and computational chemistry is instrumental in determining the most favorable route. This is achieved by calculating the Gibbs free energy of activation (ΔG‡) for each potential pathway. libretexts.orgyoutube.com The pathway with the lowest free energy barrier is generally the kinetically favored one.

For this compound, one could envision several competing reactions, such as oxidation of the aldehyde, reactions at the aromatic ring, or cleavage of the ether linkage. numberanalytics.com By employing quantum mechanical methods like Density Functional Theory (DFT), it is possible to calculate the energies of the reactants, transition states, and products for each pathway. These calculations, which can be performed using various functionals and basis sets, provide the necessary data to construct a free energy profile for each competing reaction. idc-online.com

Table 1: Illustrative Free Energy Barriers for Hypothetical Competing Reactions of this compound

| Reaction Pathway | Transition State (TS) | Calculated ΔG‡ (kcal/mol) | Favored Pathway |

| Aldehyde Oxidation | TS_oxidation | 25.3 | |

| Electrophilic Aromatic Substitution (ortho) | TS_EAS_ortho | 32.1 | |

| Electrophilic Aromatic Substitution (para) | TS_EAS_para | 30.5 | |

| Nucleophilic Addition to Aldehyde | TS_nuc_add | 18.7 | Yes |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational studies on this compound were not found in the public domain. The values are representative of typical energy barriers for such reactions.

The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. frontiersin.orgyoutube.comnih.govrsc.org Computational models can account for these solvent effects through either explicit or implicit solvation models. Explicit models involve including a number of solvent molecules in the calculation, which provides a detailed picture of solute-solvent interactions but is computationally expensive. frontiersin.org Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, offering a good balance between accuracy and computational cost. nih.gov

For a polar molecule like this compound, the choice of solvent can influence the stability of reactants, transition states, and products. For example, a polar protic solvent might stabilize a charged intermediate through hydrogen bonding, thereby lowering the activation energy of a particular pathway. youtube.com Computational studies on analogous systems have shown that failing to include solvent effects can lead to inaccurate predictions of reaction outcomes.

Spectroscopic Property Prediction from Theoretical Calculations

Theoretical calculations are not only useful for studying reaction mechanisms but also for predicting various spectroscopic properties of molecules. This can be a valuable tool for structure elucidation and for interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants of this compound. idc-online.comnih.govnih.govresearchgate.net The accuracy of these predictions is highly dependent on the level of theory, basis set, and the inclusion of solvent effects. researchgate.net

The process typically involves optimizing the geometry of the molecule and then performing a NMR calculation on the optimized structure. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Machine learning approaches are also emerging as powerful tools for the rapid and accurate prediction of NMR spectra. nih.govnih.gov

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | 9.85 | 201.5 |

| Methylene (B1212753) (CH₂) adjacent to CHO | 2.90 | 45.8 |

| Methylene (CH₂) adjacent to O | 4.25 | 67.2 |

| Aromatic C-I | - | 94.3 |

| Aromatic C-O | - | 157.1 |

| Aromatic C-H (ortho to O) | 7.15 | 115.8 |

| Aromatic C-H (para to O) | 7.30 | 131.2 |

| Aromatic C-H (ortho to I) | 7.65 | 124.5 |

| Aromatic C-H (meta to I and O) | 7.05 | 123.0 |

Note: The data in this table is hypothetical and for illustrative purposes only. The values are based on typical chemical shifts for similar functional groups and substitution patterns.

The analysis of the calculated vibrational modes allows for a detailed assignment of the peaks observed in experimental IR and Raman spectra. For this compound, this would involve identifying the characteristic stretching and bending vibrations of the aldehyde, ether, and substituted aromatic functionalities.

Table 3: Illustrative Calculated Vibrational Frequencies and Assignments for Key Functional Groups of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| C=O stretch (aldehyde) | 1735 | Strong, characteristic aldehyde C=O stretch |

| C-H stretch (aldehyde) | 2720, 2820 | Two weak to medium bands |

| C-O-C stretch (ether) | 1245 (asymmetric), 1040 (symmetric) | Strong, characteristic ether stretches |

| C-I stretch | 530 | Weak to medium, characteristic of iodoarenes |

| Aromatic C-H stretch | 3050-3100 | Medium to weak |

| Aromatic C=C stretch | 1475, 1580 | Medium to strong, characteristic of aromatic ring |

Note: The data in this table is hypothetical and for illustrative purposes only. The values are based on typical vibrational frequencies for the respective functional groups.

Advanced Applications and Synthetic Utility of 3 3 Iodophenoxy Propanal in Complex Molecular Architectures

Precursor in the Total Synthesis of Natural Products and Advanced Scaffolds

The bifunctional nature of 3-(3-Iodophenoxy)propanal allows for its strategic incorporation into complex molecules, where each functional group can be addressed in a sequential or concerted manner to build molecular complexity rapidly.

Strategic Incorporation into Polycyclic and Heterocyclic Systems

The true utility of this compound would shine in syntheses where both the aldehyde and the aryl iodide are utilized. A common strategy involves an initial reaction at the aldehyde, followed by a cyclization event involving the iodo-substituted ring.

For instance, the aldehyde could undergo a Wittig or Horner-Wadsworth-Emmons reaction to install an alkene. Subsequent intramolecular Heck reaction, a palladium-catalyzed coupling of the aryl iodide and the newly formed alkene, would lead to the formation of a new ring system. This strategy is a powerful method for creating carbocyclic and heterocyclic frameworks. The specific ring size would be dependent on the nature of the installed alkene.

Another approach involves converting the aldehyde to a suitable nucleophile or electrophile that can react intramolecularly with a group introduced at the iodine position via a coupling reaction. This dual reactivity is key for building fused or bridged polycyclic systems, which are common motifs in natural products.

Role in Cascade or Domino Reaction Sequences

Cascade or domino reactions, where multiple bonds are formed in a single operation without isolating intermediates, represent a highly efficient approach to complex molecule synthesis nih.gov. This compound is an ideal candidate for initiating such sequences.

A hypothetical cascade could be initiated by a palladium-catalyzed coupling reaction at the aryl iodide position. For example, a Sonogashira coupling with a terminal alkyne would introduce an alkyne group onto the aromatic ring chemistry.coach. The aldehyde, in concert with the newly introduced alkyne, could then participate in a variety of intramolecular cyclizations, such as a Conia-ene or related cycloisomerization reactions, to rapidly construct complex heterocyclic or carbocyclic cores.

Alternatively, an initial reaction at the aldehyde, such as an aldol (B89426) condensation, could be followed by an intramolecular coupling reaction. A process involving a Mizoroki-Heck cross-coupling reaction between an aryl halide and an alkene, followed by hydrogenation in a cascade process, has been described for the synthesis of the related compound 3-(3-trifluoromethylphenyl)propanal nih.gov. This demonstrates the feasibility of using such precursors in sequential, one-pot transformations nih.gov.

Building Block for Novel Chemical Methodologies

Beyond its use in targeting specific natural products, this compound could serve as a versatile substrate for the development of new synthetic methods.

Development of New Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is fundamental to organic synthesis organic-chemistry.org. This compound offers two distinct sites for such reactions.

Reactions at the Aldehyde: The aldehyde functionality is a classic electrophile for C-C bond formation. It can readily participate in reactions such as aldol condensations, Grignard reactions, and Wittig-type olefination organic-chemistry.org. The in situ generation of aldehydes from precursors for immediate use in C-C bond-forming reactions is a known strategy to handle sensitive aldehydes nih.gov.

Reactions at the Aryl Iodide: The aryl iodide moiety is a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions. These include the Suzuki reaction (with boronic acids), the Heck reaction (with alkenes), and the Sonogashira reaction (with terminal alkynes), each forming a new C-C bond at the aromatic ring chemistry.coach.

The presence of both groups allows for the development of selective or sequential C-C bond-forming protocols.

Table 1: Potential Carbon-Carbon Bond Forming Reactions with this compound

| Reaction Type | Functional Group | Potential Reagent | Resulting Structure |

| Aldol Condensation | Aldehyde | Ketone or another aldehyde | β-Hydroxy carbonyl compound |

| Grignard Reaction | Aldehyde | Organomagnesium halide (R-MgX) | Secondary alcohol |

| Suzuki Coupling | Aryl Iodide | Aryl or vinyl boronic acid | Biaryl or styrenyl derivative |

| Heck Coupling | Aryl Iodide | Alkene | Substituted alkene |

| Sonogashira Coupling | Aryl Iodide | Terminal alkyne | Aryl alkyne |

Exploration of New Heterocycle Synthesis Strategies

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products nih.gov. This compound is a promising starting material for novel heterocycle syntheses, particularly through intramolecular pathways or multicomponent reactions.

An intramolecular approach could involve a reductive amination of the aldehyde to form a secondary amine, followed by an intramolecular N-arylation (Buchwald-Hartwig amination) to form a nitrogen-containing heterocycle. Varying the length and nature of the amine component could provide access to a range of ring sizes.

Alkynyl aldehydes are known to be privileged reagents for cyclization reactions to construct a broad spectrum of N-, O-, and S-heterocycles nih.gov. While our substrate is not an alkynyl aldehyde, a preliminary Sonogashira coupling at the iodide position would generate such a species in situ, opening the door to a vast array of known and novel cyclization pathways to access scaffolds like indolizines or pyrazolo[1,2-a]triazoles nih.gov.

Application in Divergent Synthesis Approaches

Divergent synthesis is a powerful strategy where a common intermediate is used to generate a library of structurally diverse compounds. The orthogonal reactivity of the aldehyde and aryl iodide in this compound makes it an excellent starting point for such an approach.

One could envision a synthetic plan where the aldehyde is first transformed into a variety of functional groups (e.g., alcohol, alkene, carboxylic acid). Each of these new intermediates, still possessing the aryl iodide, could then be subjected to a range of cross-coupling reactions. This two-dimensional diversification strategy would allow for the rapid generation of a large library of complex molecules from a single, advanced precursor. This approach is valuable in medicinal chemistry for structure-activity relationship (SAR) studies. The use of versatile building blocks is key to these strategies rsc.org.

Chiral Auxiliary Precursor or Ligand Scaffold